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Compound of Interest

Compound Name: Celgosivir Hydrochloride

Cat. No.: B1662779 Get Quote

A Comparative Safety Analysis: Celgosivir vs.
Castanospermine
For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the safety profiles of the antiviral drug

candidate Celgosivir and its parent compound, castanospermine. Both are iminosugar alkaloids

that function as inhibitors of alpha-glucosidase, a host enzyme crucial for the proper folding of

viral glycoproteins.[1][2] This analysis is supported by preclinical and clinical experimental data

to inform researchers and drug development professionals.
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Feature
Celgosivir (6-O-butanoyl
castanospermine)

Castanospermine

General Tolerability
Generally well-tolerated in

human clinical trials.[3][4]

Poorly tolerated in preclinical

models at higher doses,

leading to significant

gastrointestinal side effects.[5]

[6]

Primary Adverse Events

Mild to moderate diarrhea and

flatulence have been observed

in some clinical trial

participants.[7]

Osmotic diarrhea, weight loss,

and severe gastrointestinal

upset.[5][6]

Gastrointestinal Toxicity

Designed to be a prodrug that

is slowly converted to

castanospermine, thereby

reducing direct gastrointestinal

toxicity.[1]

Directly inhibits intestinal

sucrases, leading to significant

gastrointestinal side effects.[1]

[5]

Preclinical Toxicity

In mice, a twice-daily regimen

was found to be more

protective and better tolerated

than a single high daily dose.

[8]

Doses exceeding 250 mg/kg in

mice resulted in weight loss

and diarrhea.[6]

Clinical Development Status

Has undergone Phase 1b and

Phase 2 clinical trials for

dengue fever and Hepatitis C,

demonstrating a manageable

safety profile.[3][9][10]

Clinical development has been

hindered by its unfavorable

gastrointestinal side effect

profile.[11]

Mechanism of Action: Alpha-Glucosidase Inhibition
Both Celgosivir and castanospermine exert their antiviral effects by inhibiting the host's

endoplasmic reticulum (ER) alpha-glucosidases I and II.[8] These enzymes are essential for

the initial trimming of glucose residues from N-linked glycans on newly synthesized viral

glycoproteins. By inhibiting this process, the compounds disrupt the proper folding and

maturation of these viral proteins, ultimately reducing the production of infectious virions.[12]
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[13] Celgosivir is a prodrug of castanospermine, meaning it is converted into castanospermine

in the body to become active.[9][10]
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Fig 1. Mechanism of alpha-glucosidase inhibition by Celgosivir and castanospermine.

Preclinical Safety Profile
Castanospermine
Studies in animal models revealed the primary safety concern for castanospermine to be its

gastrointestinal toxicity.[5][6] In mice and rats, administration of castanospermine led to a

potent and rapid inhibition of intestinal disaccharidases, particularly sucrase.[5] This inhibition is

the cause of the observed severe gastrointestinal upset and osmotic diarrhea.[5] In a mouse

model of dengue virus infection, doses of castanospermine up to 250 mg/kg/day were effective

in preventing mortality; however, doses exceeding this amount resulted in weight loss and

diarrhea.[6][12]

Celgosivir
Celgosivir was developed as a 6-O-butanoyl derivative of castanospermine to improve its

safety and tolerability.[1] This modification increases its lipophilicity and results in a slower

release of the active metabolite, castanospermine, via gut esterases.[1] This prodrug design

significantly reduces the direct inhibition of intestinal sucrase, thus mitigating the severe

gastrointestinal side effects associated with the parent compound.[1] Preclinical studies in mice

demonstrated that a twice-daily dosing regimen of Celgosivir was more protective against lethal

dengue virus infection than a single larger daily dose, indicating a dose- and schedule-
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dependent safety and efficacy profile.[8][14] Pharmacokinetic studies in mice confirmed that

Celgosivir is rapidly metabolized to castanospermine.[8][14]

Clinical Safety Profile
Castanospermine
Due to the significant gastrointestinal toxicity observed in preclinical studies, castanospermine

has not undergone extensive clinical development as an antiviral agent.[11]

Celgosivir
Celgosivir has been evaluated in several clinical trials, including for HIV, Hepatitis C, and

dengue fever.[9] In a Phase 1b randomized, double-blind, placebo-controlled trial (CELADEN)

in patients with dengue fever, Celgosivir was found to be generally safe and well-tolerated.[3][4]

The dosing regimen in this trial consisted of a 400 mg loading dose followed by 200 mg twice

daily for five days.[9][15] The incidence of adverse events was similar between the Celgosivir

and placebo groups.[3] While the trial did not meet its primary efficacy endpoints of reducing

viral load or fever, the favorable safety profile prompted further investigation into alternative

dosing regimens.[9] In other clinical trials for Hepatitis C, diarrhea and flatulence were noted as

side effects, though generally mild to moderate.[7]

Experimental Methodologies
The safety and efficacy of Celgosivir and castanospermine have been evaluated through a

combination of in vitro and in vivo studies, as well as clinical trials.

In Vitro Antiviral Assays: The antiviral activity of both compounds has been tested in various

cell lines infected with different viruses, such as dengue virus and bovine viral diarrhea virus

(a surrogate for HCV).[1][16] These assays, including plaque reduction assays and

cytopathic effect assays, are used to determine the concentration of the drug required to

inhibit viral replication by 50% (IC50) and the concentration that is toxic to the cells by 50%

(CC50).[1]

Animal Models: Murine models have been instrumental in evaluating the in vivo efficacy and

safety of these compounds.[6][8][14] For dengue virus research, AG129 mice, which are

deficient in interferon-α/β and -γ receptors, are often used as they are susceptible to lethal
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infection.[14] These studies involve administering the compounds at various doses and

schedules and monitoring for survival, viremia, and signs of toxicity.[6][8]

Clinical Trials: The safety of Celgosivir in humans has been assessed through randomized,

double-blind, placebo-controlled clinical trials.[3] These trials involve enrolling patients with

the target disease (e.g., dengue fever), administering the drug or a placebo, and closely

monitoring for any adverse events, alongside evaluating efficacy endpoints.[3][9]

Pharmacokinetic analyses are also conducted to understand the absorption, distribution,

metabolism, and excretion of the drug in humans.[9]

Patient Screening

Randomization

Celgosivir Arm Placebo Arm

Treatment Period

Follow-up

Data Analysis

Safety & Efficacy Assessment

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 8 Tech Support

https://www.medchemexpress.com/Celgosivir.html
https://taylorandfrancis.com/knowledge/Medicine_and_healthcare/Pharmaceutical_medicine/Castanospermine/
https://pubmed.ncbi.nlm.nih.gov/22867971/
https://pubmed.ncbi.nlm.nih.gov/24877997/
https://pubmed.ncbi.nlm.nih.gov/24877997/
https://journals.plos.org/plosntds/article?id=10.1371/journal.pntd.0004851
https://journals.plos.org/plosntds/article?id=10.1371/journal.pntd.0004851
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1662779?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Click to download full resolution via product page

Fig 2. Generalized workflow of a randomized, placebo-controlled clinical trial.

Conclusion
The development of Celgosivir as a prodrug of castanospermine represents a successful

strategy to improve the safety and tolerability of a promising antiviral compound. While both

molecules share the same mechanism of action, the significant gastrointestinal toxicity of

castanospermine has limited its clinical utility. Celgosivir, through its slower conversion to the

active form, has demonstrated a much-improved safety profile in both preclinical and clinical

studies, making it a more viable candidate for further development as an antiviral therapeutic.

Future research may focus on optimizing dosing regimens to enhance its efficacy while

maintaining its favorable safety profile.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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